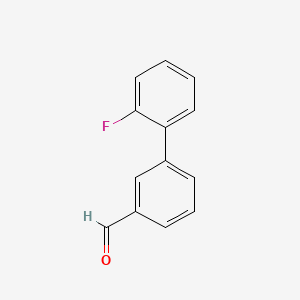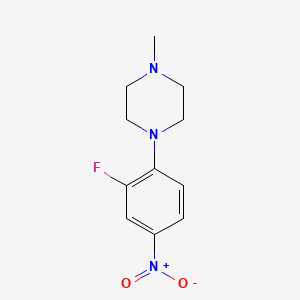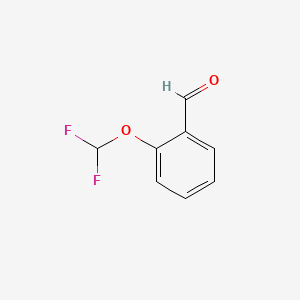
Ácido 2-Fluoropiridina-5-borónico
Descripción general
Descripción
El ácido 6-fluoropiridin-3-ilborónico, también conocido como ácido 2-fluoro-5-piridilborónico, es un derivado del ácido borónico con la fórmula molecular C5H5BFNO2 y un peso molecular de 140.91 g/mol . Este compuesto se caracteriza por la presencia de un átomo de flúor en la posición 6 del anillo de piridina y un grupo de ácido borónico en la posición 3. Es un sólido de color blanco a amarillo claro con un punto de fusión de 177-178°C .
Aplicaciones Científicas De Investigación
El ácido 6-fluoropiridin-3-ilborónico tiene numerosas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 6-fluoropiridin-3-ilborónico implica su interacción con varios objetivos moleculares y vías. El grupo ácido borónico puede formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que lo hace útil en el diseño de inhibidores enzimáticos y otras moléculas biológicamente activas . El átomo de flúor mejora la estabilidad y la reactividad del compuesto, permitiéndole participar en varias reacciones químicas .
Análisis Bioquímico
Biochemical Properties
2-Fluoropyridine-5-boronic acid plays a significant role in biochemical reactions. It is used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to the formation of new bonds .
Molecular Mechanism
The molecular mechanism of 2-Fluoropyridine-5-boronic acid involves its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Métodos De Preparación
La síntesis del ácido 6-fluoropiridin-3-ilborónico se puede lograr a través de varios métodos:
Intercambio Metal-Halógeno: Este método implica la reacción de los haluros de piridinilo correspondientes con trialquilboratos.
Intercambio Metal-Hidrógeno: Este método utiliza piridina sustituida en condiciones específicas.
Análisis De Reacciones Químicas
El ácido 6-fluoropiridin-3-ilborónico experimenta varias reacciones químicas, que incluyen:
Hidroxideboronación: Esta reacción implica la conversión del grupo ácido borónico a un grupo hidroxilo utilizando peróxido de hidrógeno básico.
Acoplamiento Cruzado de Suzuki-Miyaura: Esta reacción se utiliza ampliamente en síntesis orgánica para formar enlaces carbono-carbono.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción en condiciones específicas, lo que lleva a varios productos.
Comparación Con Compuestos Similares
El ácido 6-fluoropiridin-3-ilborónico se puede comparar con otros compuestos similares, como:
Ácido 2-fluoropiridin-4-borónico: Este compuesto tiene un átomo de flúor en la posición 2 y un grupo ácido borónico en la posición 4.
Ácido 3-piridinilborónico: Este compuesto carece del átomo de flúor, lo que lo hace menos reactivo en comparación con el ácido 6-fluoropiridin-3-ilborónico.
Ácido 4-fluoro-2-metoxifenilborónico: Este compuesto tiene un grupo metoxi además del átomo de flúor y el grupo ácido borónico.
La posición única del átomo de flúor y el grupo ácido borónico en el ácido 6-fluoropiridin-3-ilborónico mejora su reactividad y estabilidad, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales.
Propiedades
IUPAC Name |
(6-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBYZWHAPXIJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382636 | |
| Record name | 2-Fluoropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351019-18-6 | |
| Record name | 2-Fluoropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-fluoropyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)










